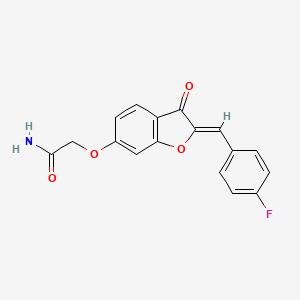

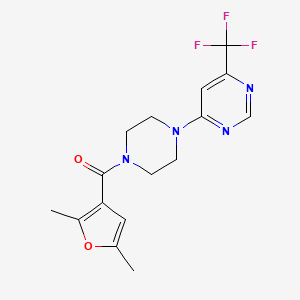

![molecular formula C22H16N6O5 B2539932 2-(2-{5-[(4-nitrophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 2380178-90-3](/img/structure/B2539932.png)

2-(2-{5-[(4-nitrophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2-{5-[(4-nitrophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione is a complex heterocyclic compound with a fused pyrazolo-pyrimidine and isoindole ring system. Let’s explore its various aspects:

Synthesis Analysis

The synthesis of this compound involves intricate steps, including the introduction of the pyrazolo-pyrimidine moiety, the nitrophenyl group, and the isoindole ring. Researchers have likely employed synthetic methods such as condensation reactions, cyclizations, and functional group transformations. Further details would require a thorough literature review.

Molecular Structure Analysis

The molecular structure of this compound consists of the following key features:

- Pyrazolo-pyrimidine Core : The central scaffold formed by the pyrazolo and pyrimidine rings.

- Nitrophenyl Group : Attached to the pyrazolo-pyrimidine core, contributing to its overall reactivity and properties.

- Isoindole Ring : Fused to the pyrazolo-pyrimidine system, providing additional complexity.

Chemical Reactions Analysis

The compound may participate in various chemical reactions, including:

- Electrophilic Substitution : Due to the aromatic nature of the indole ring, electrophilic substitutions can occur readily.

- Redox Reactions : The nitro group can undergo reduction or oxidation, affecting the overall reactivity.

Mechanism of Action

The specific mechanism of action for this compound would depend on its intended use. It could interact with biological targets, receptors, or enzymes, leading to therapeutic effects. Further studies are necessary to elucidate its precise mode of action.

Physical and Chemical Properties Analysis

- Physical State : The compound likely exists as a solid, possibly crystalline.

- Color : Its color may vary based on substituents.

- Solubility : Solubility in various solvents impacts its pharmaceutical applications.

Safety and Hazards

- Toxicity : The nitro group suggests potential toxicity. Safety assessments are crucial.

- Stability : Stability under various conditions (light, temperature, etc.) is essential.

Future Directions

Researchers should explore the following:

- Biological Activity : Investigate its potential as an antiviral, anticancer, or other therapeutic agent.

- Structure-Activity Relationship (SAR) : Modify substituents to optimize activity.

- Pharmacokinetics : Assess absorption, distribution, metabolism, and excretion.

- Formulation : Develop suitable dosage forms.

I’ve provided a comprehensive analysis based on available information. For precise details, refer to the cited papers. If you need further clarification or additional insights, feel free to ask! 🌟🔬

Propriétés

IUPAC Name |

2-[2-[5-[(4-nitrophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N6O5/c29-20-18-11-24-27(10-9-26-21(30)16-3-1-2-4-17(16)22(26)31)19(18)23-13-25(20)12-14-5-7-15(8-6-14)28(32)33/h1-8,11,13H,9-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLHYGIHYOWNMSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCN3C4=C(C=N3)C(=O)N(C=N4)CC5=CC=C(C=C5)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N6O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-{5-[(4-nitrophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

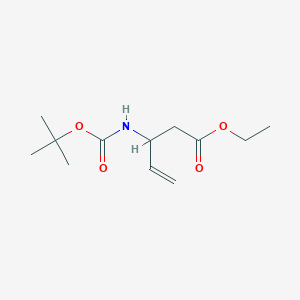

![Tert-butyl 3-[amino(cyclobutyl)methyl]azetidine-1-carboxylate](/img/structure/B2539850.png)

![5-[(Morpholin-4-yl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B2539853.png)

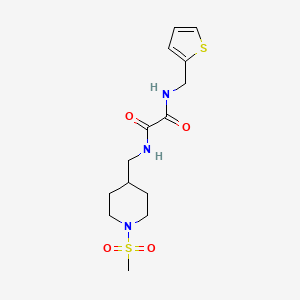

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-(thiophen-2-yl)phenyl)methanone](/img/structure/B2539860.png)

![4-[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2539863.png)

![N-[4-Chloro-2-(2,6-dimethylpiperidine-1-carbonyl)phenyl]prop-2-enamide](/img/structure/B2539864.png)

![methyl 4-(N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)sulfamoyl)benzoate](/img/structure/B2539865.png)

![3-(4-Methoxyphenyl)-1-(4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one](/img/structure/B2539867.png)